

3-Chloro-1,2-propanediol chemical and physical properties

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Compound of Interest

Compound Name: 3-Chloro-1,2-propanediol

Cat. No.: B139630

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An In-depth Technical Guide to **3-Chloro-1,2-propanediol** (3-MCPD)

Introduction

3-Chloro-1,2-propanediol (3-MCPD) is an organic chemical compound that has garnered significant attention from the scientific community due to its prevalence as a food contaminant and its toxicological profile.^[1] It is the most common member of a group of chemical contaminants known as chloropropanols.^[1] This compound is typically formed during the high-temperature processing of fat-containing foods that have been treated with hydrochloric acid or are in the presence of chloride ions.^{[1][2]} It is commonly found in a wide range of foodstuffs, with the highest levels generally detected in soy sauce and products containing acid-hydrolyzed vegetable protein.^[3] Due to its potential health risks, including being classified as a Group 2B "possibly carcinogenic to humans" by the International Agency for Research on Cancer (IARC), a thorough understanding of its properties is crucial for researchers, scientists, and drug development professionals.^{[1][3]}

Chemical and Physical Properties

3-MCPD is a colorless to pale yellow, viscous, hygroscopic liquid with a sweetish taste.^{[4][5]} It is a chloro-substituted glycerol and is used as a chemical intermediate for dyes and other organic chemicals, a solvent, and a rodent chemosterilant.^{[4][6]}

Identifiers and Structure

- IUPAC Name: 3-Chloropropane-1,2-diol[1]
- Synonyms: α -Chlorohydrin, Glycerol α -monochlorohydrin, 3-Monochloropropane-1,2-diol[1]
- CAS Number: 96-24-2[1]
- Molecular Formula: C₃H₇ClO₂[1]
- Molecular Weight: 110.54 g/mol [1]
- SMILES: C(C(Cl)O)O[5]
- InChI Key: SSZWWUDQMAHNAQ-UHFFFAOYSA-N

Quantitative Physical and Chemical Data

A summary of the key quantitative properties of **3-Chloro-1,2-propanediol** is presented in the table below for easy reference and comparison.

Property	Value	Reference(s)
Molecular Weight	110.54 g/mol	[1]
Boiling Point	213 °C (decomposes)	[1][5]
Melting Point	-40 °C	[1]
Density	1.322 g/mL at 25 °C	
Refractive Index	1.480 (n _{20/D})	
Vapor Pressure	0.04 mmHg at 25 °C	
Flash Point	113 °C (closed cup)	
Solubility	Soluble in water, alcohol, and diethyl ether.	

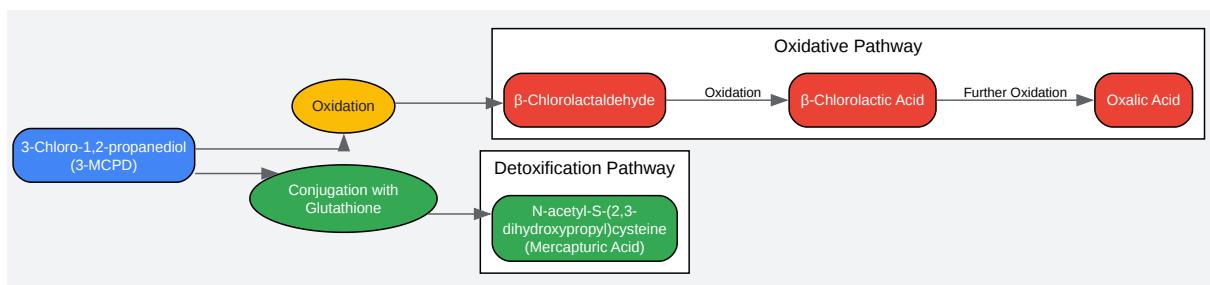
Toxicology and Biological Effects

3-MCPD is classified as toxic if swallowed and can be fatal if inhaled.[4] It is known to cause skin irritation and serious eye damage upon exposure.[4] Prolonged or repeated exposure can cause damage to organs, particularly the kidneys and testes.[4] The oral LD₅₀ of 3-MCPD is 152 mg/kg of bodyweight in rats.[1]

The International Agency for Research on Cancer (IARC) has classified 3-MCPD as "possibly carcinogenic to humans" (Group 2B), based on sufficient evidence of carcinogenicity in experimental animals.[3][7] Furthermore, 3-MCPD has demonstrated male antifertility effects and is used as a chemosterilant for rodents.[1][3] It is capable of crossing the blood-testis and blood-brain barriers.[1][8]

Metabolic Pathway

The metabolism of 3-MCPD is a critical aspect of its toxicology. The compound is rapidly and completely absorbed from the gastrointestinal tract and is widely distributed in the body.[9] The primary metabolic pathway involves oxidation and conjugation reactions. 3-MCPD is oxidized to form β -chlorolactic acid and further to oxalic acid.[8][9] An intermediate metabolite, β -chlorolactaldehyde, may also be formed.[8] Detoxification occurs through conjugation with glutathione, which results in the formation of S-(2,3-dihydroxypropyl)cysteine and the corresponding mercapturic acid, N-acetyl-S-(2,3-dihydroxypropyl)cysteine, which are then excreted.[8]



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Caption: Metabolic pathway of **3-Chloro-1,2-propanediol** (3-MCPD).

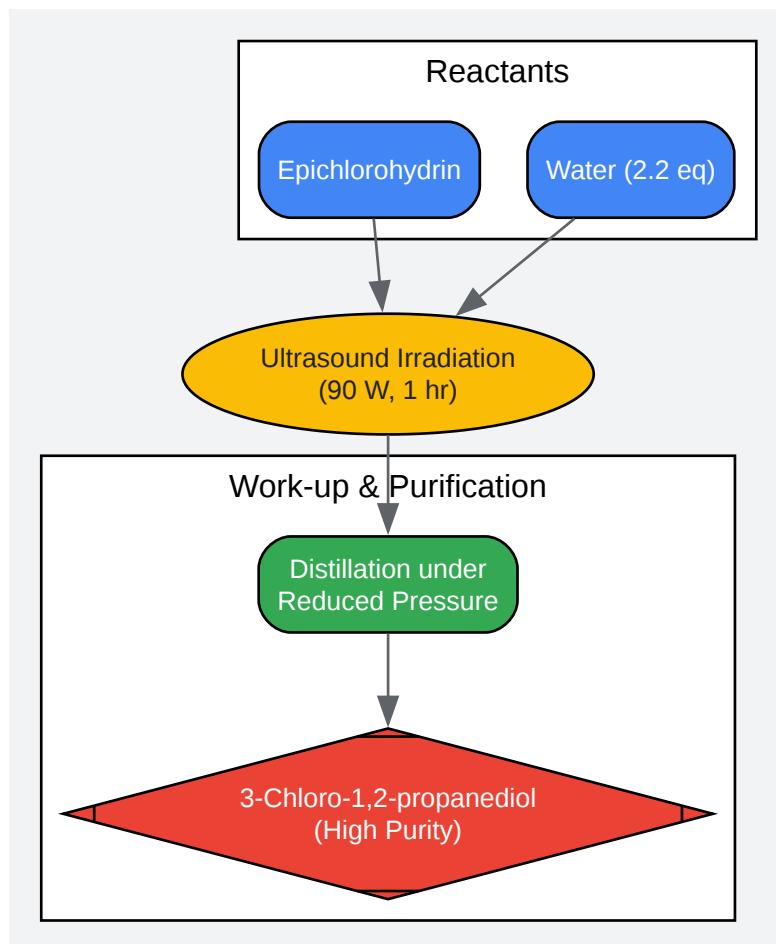
Experimental Protocols

Synthesis of 3-Chloro-1,2-propanediol

A common and efficient method for the synthesis of **3-chloro-1,2-propanediol** involves the hydrolysis of epichlorohydrin.^[1] A green and scalable approach using ultrasound irradiation has been developed to avoid the use of solvents and acidic or basic conditions.^{[10][11]}

Protocol: Ultrasound-Mediated Synthesis^{[10][11]}

- Apparatus: An ultrasonic generator (e.g., 20 kHz, 750 W) equipped with a converter/transducer and a titanium oscillator horn is required.^[11]
- Reaction Setup: In a suitable reaction vessel, combine epichlorohydrin and water. Optimal conditions have been reported using 2.2 molar equivalents of water.^{[10][11]}
- Sonication: Irradiate the mixture with ultrasound at a power of 90 W for 1 hour.^{[10][11]} The reaction is typically performed without external heating, as sonication will generate localized heat.
- Work-up: After the reaction is complete (monitored by techniques like GC), the excess water and any unreacted epichlorohydrin can be removed by distillation under reduced pressure.^[11]
- Purification: The resulting **3-chloro-1,2-propanediol** is often obtained in high purity (e.g., 82% yield) as a colorless oil and may not require further purification.^{[10][11]}



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Caption: Workflow for the ultrasound-mediated synthesis of 3-MCPD.

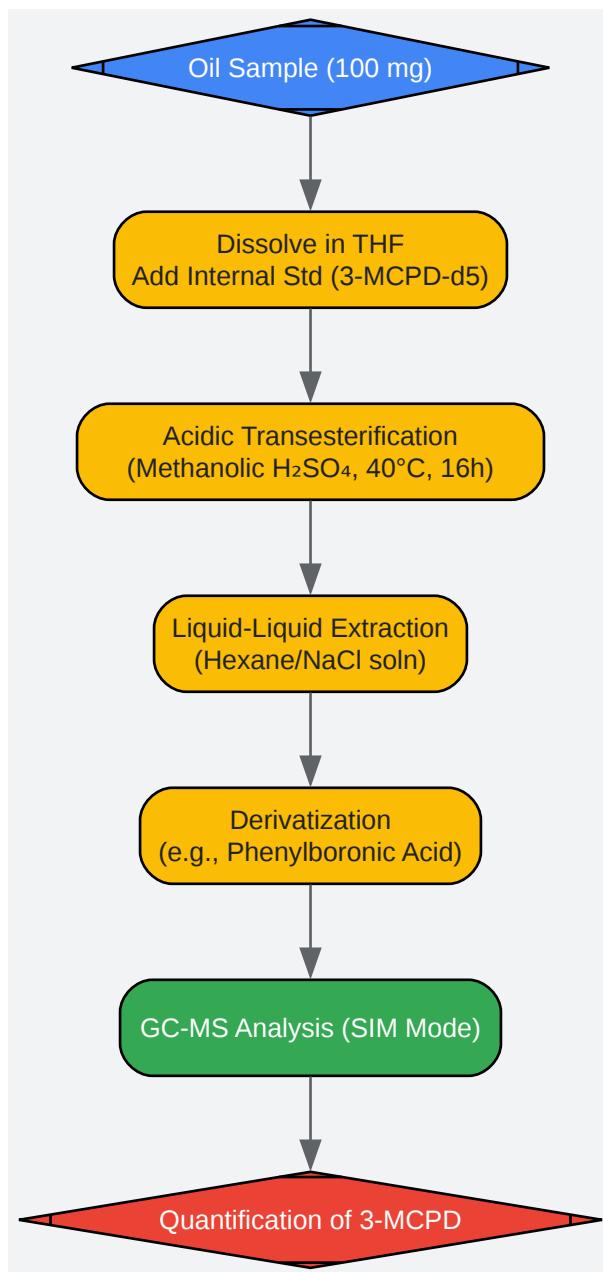
Analytical Determination of 3-MCPD in Edible Oils

The analysis of 3-MCPD in food matrices, particularly its esterified forms in edible oils, is complex. Indirect methods involving hydrolysis or transesterification followed by gas chromatography-mass spectrometry (GC-MS) are common.[12][13]

Protocol: Indirect Analysis by Acidic Transesterification and GC-MS[12]

- Sample Preparation: Weigh approximately 100 mg of the oil sample into a glass tube and dissolve it in 0.5 mL of tetrahydrofuran.[12]
- Internal Standard: Add a known amount of a deuterated internal standard (e.g., 80 μ L of 3-MCPD-d5 solution) to the sample.[12]

- Transesterification: Add 1.8 mL of methanolic sulfuric acid solution (1.8% v/v) and vortex the mixture.[12] Cap the tube and incubate in a water bath at 40 °C for 16 hours. This step cleaves the fatty acid esters to release free 3-MCPD.[12]
- Extraction: After incubation, allow the sample to cool. Add 1 mL of hexane and 1 mL of saturated sodium chloride solution, then vortex. Centrifuge to separate the layers and transfer the lower aqueous layer to a new tube. Repeat the extraction of the aqueous layer with hexane to remove fatty acid methyl esters.
- Derivatization: Add an appropriate derivatizing agent, such as phenylboronic acid (PBA), to the extracted aqueous phase to improve the volatility and chromatographic behavior of 3-MCPD.[13]
- GC-MS Analysis: Inject an aliquot of the derivatized sample into a GC-MS system.[12]
 - Column: A capillary column such as a BPX-5 is suitable.[12]
 - Detection: Use selected ion monitoring (SIM) mode for quantification. Monitor characteristic ions for the 3-MCPD derivative (e.g., m/z 147, 196) and the internal standard derivative (e.g., m/z 150, 201 for 3-MCPD-d5).[12][14]
- Quantification: Construct a calibration curve using standards of known concentrations to quantify the amount of 3-MCPD in the original sample.[12]



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